molecular formula C13H11NO3 B6396395 3-Amino-5-(4-hydroxyphenyl)benzoic acid CAS No. 1261931-88-7

3-Amino-5-(4-hydroxyphenyl)benzoic acid

Cat. No.: B6396395
CAS No.: 1261931-88-7
M. Wt: 229.23 g/mol
InChI Key: DHBSJSOFGSANII-UHFFFAOYSA-N
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Description

3-Amino-5-(4-hydroxyphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-hydroxyphenyl substituent at the 5-position of the aromatic ring.

Properties

IUPAC Name

3-amino-5-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSJSOFGSANII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688716
Record name 5-Amino-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-88-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261931-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the condensation of appropriate aldehydes with hydrazides, followed by cyclization to form the desired benzoic acid derivative . This method can be performed under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-Amino-5-(4-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Differences and Functional Group Variations

The table below highlights key structural differences between 3-Amino-5-(4-hydroxyphenyl)benzoic acid and similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound -NH₂ (3), -C₆H₄OH (5) C₁₃H₁₁NO₃ 229.23 Amino, hydroxyphenyl, carboxylic acid
4-(4-Hydroxyphenyl)benzoic acid -C₆H₄OH (4) C₁₃H₁₀O₃ 214.21 Hydroxyphenyl, carboxylic acid
3-Amino-5-(methylsulfonyl)benzoic acid -NH₂ (3), -SO₂CH₃ (5) C₈H₉NO₄S 215.22 Amino, sulfonyl, carboxylic acid
3-Amino-5-(methylcarbamoyl)benzoic acid -NH₂ (3), -CONHCH₃ (5) C₉H₁₀N₂O₃ 194.19 Amino, carbamoyl, carboxylic acid
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine core with methoxy/formyl groups C₂₄H₁₈N₄O₆ 482.42 Triazine, formyl, methoxy, carboxylic acid

Key Observations :

  • Substituent Position: The position of the hydroxyphenyl group (e.g., 4 vs. 5) significantly impacts electronic properties and solubility. For example, 4-(4-Hydroxyphenyl)benzoic acid (para-substituted) has a lower molecular weight and lacks the amino group, reducing its polarity compared to the target compound .
  • Functional Groups : Sulfonyl (-SO₂CH₃) and carbamoyl (-CONHCH₃) groups in analogs increase steric bulk and alter hydrogen-bonding capacity, affecting receptor interactions .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polarity) Rf Value (Hexane/EtOH 1:1)
This compound Not reported Moderate (polar) Not reported
4-(4-Hydroxyphenyl)benzoic acid >97% purity Low (non-polar) Not reported
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid 217.5–220 Low 0.62
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid 180–182 Low 0.59

Key Observations :

  • Melting Points : Triazine derivatives (e.g., compounds from and ) exhibit higher melting points (>180°C), suggesting strong crystalline packing due to planar triazine cores and intermolecular hydrogen bonding .
  • Solubility: The absence of polar groups (e.g., -NH₂ or -OH) in 4-(4-Hydroxyphenyl)benzoic acid reduces its solubility in polar solvents compared to amino-substituted analogs .

Pharmacological and Biochemical Activity

Compound Name Biological Activity IC₅₀/Inhibition (%) Reference Drug Comparison
3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid Anticancer (HeLa cells) 92% inhibition Doxorubicin (reference)
Caffeic acid Antioxidant, anti-inflammatory Not quantified N/A
3-Amino-5-(methylcarbamoyl)benzoic acid HDAC8 inhibition IC₅₀ = 22.9 µg/mL Doxorubicin

Key Observations :

  • Anticancer Activity: The phenothiazine derivative () shows 92% inhibition against HeLa cells, attributed to its planar aromatic system and ability to intercalate DNA .
  • Enzyme Inhibition : The methylcarbamoyl analog () inhibits histone deacetylase 8 (HDAC8), likely due to its carbamoyl group mimicking acetylated lysine residues .

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